2-chloro-3,7-dihydropurin-6-one
Description
2-Chloro-3,7-dihydropurin-6-one (IUPAC name: 2-chloro-1H-purin-6(7H)-one) is a purine derivative characterized by a chlorine substituent at the C2 position and a ketone group at C4. It is structurally related to hypoxanthine, with the substitution of a hydroxyl group at C6 replaced by chlorine. Synonyms include 2-chlorohypoxanthine and 2-chloro-6-hydroxypurine, reflecting its structural similarity to naturally occurring purines .
Properties
IUPAC Name |
2-chloro-3,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEATFFSFYPBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,7-dihydropurin-6-one typically involves the chlorination of 2-thioxanthine. This process includes suspending 2-thioxanthine in concentrated hydrochloric acid to produce a suspension. Chlorine is then introduced into the suspension, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized purine derivatives, while substitution reactions can yield a wide range of substituted purines .
Scientific Research Applications
2-chloro-3,7-dihydropurin-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of inflammatory disorders.
Industry: It is used in the production of various pharmaceuticals and as a research tool in chemical and biological studies
Mechanism of Action
The mechanism of action of 2-chloro-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biological processes by binding to active sites or altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural analogs of 2-chloro-3,7-dihydropurin-6-one, highlighting differences in substituents, molecular properties, and reported applications:
Key Structural and Functional Differences
- Substituent Effects: Chlorine vs. Amino Groups: The presence of Cl at C2 (as in this compound) increases electrophilicity at the purine ring, facilitating nucleophilic substitution reactions. In contrast, amino-substituted analogs (e.g., 2-amino-6-chloropurine) exhibit enhanced hydrogen-bonding capacity, influencing interactions with biological targets like enzymes or receptors . Alkyl/Aryl Modifications: Compounds with bulky substituents (e.g., 2-[(3,4-dichlorophenyl)methylamino]-3,7-dihydropurin-6-one) demonstrate improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Kinase Inhibition: Trisubstituted purines (e.g., 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine) are designed to mimic ATP-binding sites in kinases, with alkyl groups (ethyl, isopropyl) optimizing binding affinity and selectivity . Antiviral Potential: 2-Amino-6-chloropurine derivatives have been acylated to create prodrugs with enhanced bioavailability, targeting viral polymerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
